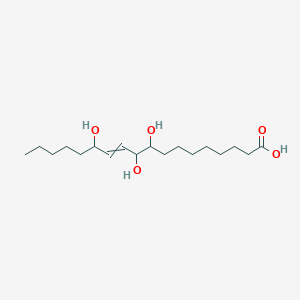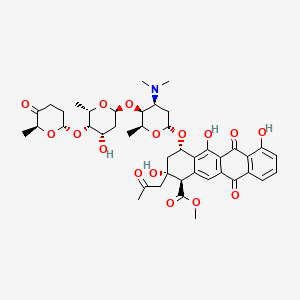
Taltirelin hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taltirelin hydrate, marketed under the tradename Ceredist, is a synthetic analog of thyrotropin-releasing hormone. This compound mimics the physiological actions of thyrotropin-releasing hormone but with a significantly longer half-life and duration of effects. This compound is primarily researched for its neuroprotective, nootropic, and analgesic properties, making it a promising candidate for treating neurodegenerative disorders such as spinocerebellar ataxia and spinal muscular atrophy .
Méthodes De Préparation
The synthesis of taltirelin hydrate involves several steps, starting with the preparation of the core structure, followed by the addition of functional groups to achieve the desired pharmacological properties. The synthetic route typically includes:
Formation of the core structure: This involves the synthesis of the pyrrolidine and imidazole rings.
Functional group addition: The core structure is then modified by adding functional groups such as carbamoyl and histidyl groups.
Hydration: The final step involves the hydration of the compound to form this compound.
Industrial production methods focus on optimizing yield and purity while minimizing the use of hazardous reagents and conditions. The process often involves the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Taltirelin hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with altered pharmacological properties .
Applications De Recherche Scientifique
Taltirelin hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of thyrotropin-releasing hormone analogs.
Biology: Investigated for its effects on neurotransmitter release and neuronal survival, particularly in models of neurodegenerative diseases.
Medicine: Explored as a potential treatment for conditions such as spinocerebellar ataxia, spinal muscular atrophy, and Parkinson’s disease due to its neuroprotective and cognitive-enhancing effects.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting the central nervous system
Mécanisme D'action
Taltirelin hydrate exerts its effects by mimicking the action of endogenous thyrotropin-releasing hormone. Upon administration, it binds to thyrotropin-releasing hormone receptors in the central nervous system, activating intracellular signaling pathways involving phosphoinositide and adenylate cyclase systems. This activation leads to the release of thyroid-stimulating hormone, which stimulates the thyroid gland to secrete thyroid hormones. Additionally, this compound enhances the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, contributing to its neuroprotective and cognitive-enhancing effects. It also promotes the synthesis of nerve growth factors and inhibits apoptotic pathways, aiding in neuronal repair and regeneration .
Comparaison Avec Des Composés Similaires
Taltirelin hydrate is unique among thyrotropin-releasing hormone analogs due to its longer half-life and duration of effects. Similar compounds include:
Thyrotropin-releasing hormone: The natural hormone with a shorter half-life and duration of effects.
MeTRH (methylated thyrotropin-releasing hormone): A synthetic analog with lower efficacy compared to this compound.
This compound stands out due to its higher intrinsic efficacy in stimulating second messenger generation and its ability to mediate central nervous system effects more effectively than other analogs .
Propriétés
Numéro CAS |
201677-75-0 |
|---|---|
Formule moléculaire |
C17H25N7O6 |
Poids moléculaire |
423.4 g/mol |
Nom IUPAC |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;hydrate |
InChI |
InChI=1S/C17H23N7O5.H2O/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);1H2/t10-,11-,12-;/m0./s1 |
Clé InChI |
UZSOBHRAPVONGN-LFELFHSZSA-N |
SMILES |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.O.O.O.O |
SMILES isomérique |
CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N.O |
SMILES canonique |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.O |
| 201677-75-0 | |
Synonymes |
(1-methyl-4,5-dihydroorotyl)-histidyl-prolinamide TA 0910 TA-0910 taltirelin hydrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Methylamino)-2-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B1210139.png)
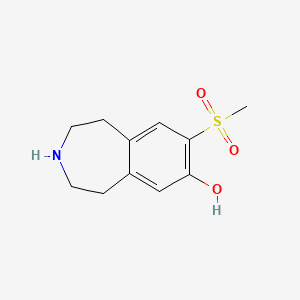
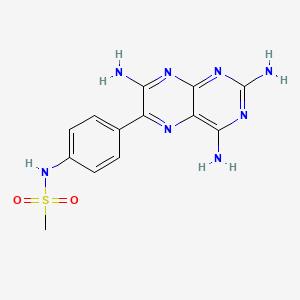
![6,14-Dihydroxy-6-(hydroxymethyl)-5-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-13,15(14H)-dione](/img/structure/B1210143.png)
![5-[(3-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1210144.png)
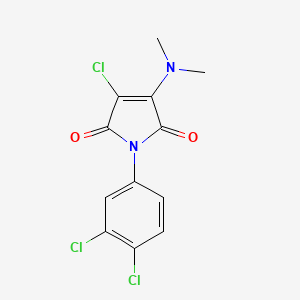
![7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL FURAN-2-CARBOXYLATE](/img/structure/B1210146.png)
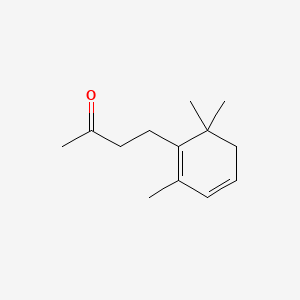
![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)

